2-Bromo-4-cyanobenzenesulfonamide
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Overview
Description
2-Bromo-4-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5BrN2O2S and a molecular weight of 261.1 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of bromine and cyano groups on the benzene ring
Scientific Research Applications
2-Bromo-4-cyanobenzenesulfonamide has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial dna synthesis .
Mode of Action
It’s worth noting that sulfonamides typically work by competitively inhibiting the enzyme involved in the production of folic acid, a crucial component for bacterial dna synthesis .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth by interfering with folic acid synthesis, a crucial component for bacterial dna synthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of many chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a purity of 95% .
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 2-Bromo-4-cyanobenzenesulfonamide over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available information on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyanobenzenesulfonamide typically involves the bromination of 4-cyanobenzenesulfonamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyanobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate (KMnO4) or chlorinating agents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).
Reduction Reactions: Reducing agents (LiAlH4, hydrogen gas), solvents (ether, ethanol).
Oxidation Reactions: Oxidizing agents (KMnO4, chlorine), solvents (water, acetic acid).
Major Products Formed:
Substitution Reactions: Substituted benzenesulfonamides.
Reduction Reactions: 2-Amino-4-cyanobenzenesulfonamide.
Oxidation Reactions: 2-Bromo-4-cyanobenzenesulfonic acid or sulfonyl chloride.
Comparison with Similar Compounds
4-Cyanobenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-nitrobenzenesulfonamide: Contains a nitro group instead of a cyano group, leading to different chemical reactivity and biological activity.
Uniqueness: 2-Bromo-4-cyanobenzenesulfonamide is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-bromo-4-cyanobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLAQBDNFQMOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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